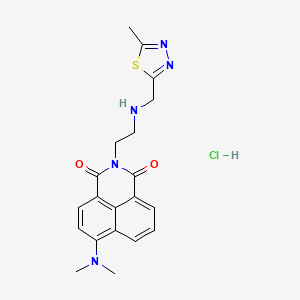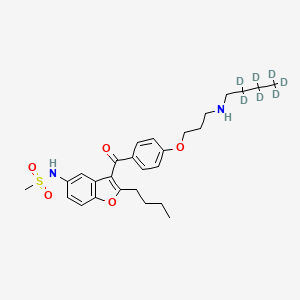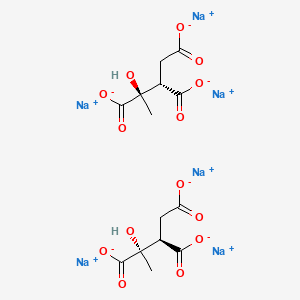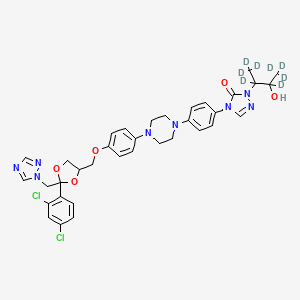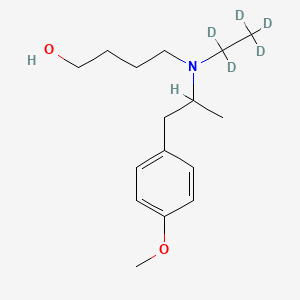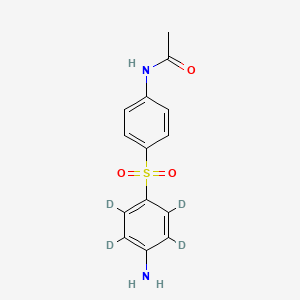
GSK-2586881
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Last updated: 9/28/2015).
Applications De Recherche Scientifique
Research Context and Potential Applications
Role in Kidney and Myometrium Studies : GSK-2586881 has been utilized in research studies involving kidney injury and myometrial effects. Specifically, a project funded by GlaxoSmithKline (GSK) investigated the impact of this compound on the human myometrium, hinting at its potential applications in the study of preterm birth (Xue et al., 2016).
Involvement in Signaling Pathways : this compound, as a part of the Glycogen synthase kinase 3 (GSK-3) family, is known to play a crucial role in numerous signaling pathways, including cellular responses to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. This positions it as a key target for research in cellular processes like glycogen metabolism, cell cycle regulation, and proliferation (Doble & Woodgett, 2003).
Target in Disease Research : this compound's involvement in GSK-3 signaling pathways makes it a significant target in the study of diseases like diabetes type II, cancer, immune disorders, and neurodegenerative pathologies. This highlights its potential in developing therapeutic interventions for these diseases (Roca & Campillo, 2020).
Application in Cell Biology and Animal Models : Research involving this compound has extended to cell biology and animal models, particularly in understanding its role in brain development and function. Studies on knockout mice and transgenic mice have revealed fundamental roles for this kinase in memory, behavior, and neuronal fate determination (Kaidanovich‐Beilin & Woodgett, 2011).
Therapeutic Potential in Type 2 Diabetes : this compound, by virtue of its connection to GSK-3, has shown promise as a target for treating diabetes due to its role in glucose homeostasis and insulin resistance. This has opened pathways for exploring its inhibitory effects as a diabetes treatment (Macaulay & Woodgett, 2008).
Exploring GSK-3β Inhibitors in Organ Injury/Dysfunction : Studies have investigated the effects of GSK-3β inhibitors on organ injury and dysfunction, providing insights into the therapeutic potential of this compound in conditions associated with sepsis, shock, and systemic inflammation (Dugo et al., 2005).
Role in Splicing Factors and Alternative Splicing : this compound, through its connection to GSK-3, has been linked to the phosphorylation of multiple splicing factors, suggesting its role in alternative splicing and potential applications in genetic and cellular research (Shinde et al., 2017).
Propriétés
Formule moléculaire |
C29H29N3O3S |
|---|---|
Apparence |
Solid powder |
Synonymes |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B1150008.png)
![(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150012.png)
![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150013.png)
